

In-Depth Technical Guide: 1-Methylazepan-4-ol

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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **1-Methylazepan-4-ol**, including its structure, IUPAC nomenclature, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering a consolidated source of technical information.

Chemical Structure and Nomenclature

1-Methylazepan-4-ol is a saturated heterocyclic compound featuring a seven-membered azepane ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 4.

IUPAC Name: **1-methylazepan-4-ol**[\[1\]](#)

The structure of **1-Methylazepan-4-ol** is represented by the following chemical formula and SMILES notation:

- Chemical Formula: $C_7H_{15}NO$ [\[1\]](#)
- SMILES: CN1CCCC(CC1)O[\[1\]](#)

The relationship between the IUPAC name and the chemical structure is detailed in the diagram below.

Caption: Logical relationship between the chemical structure and IUPAC name of **1-Methylazepan-4-ol**.

Physicochemical Properties

A summary of the key computed physicochemical properties of **1-Methylazepan-4-ol** is provided in the table below. Experimental data for properties such as boiling point, melting point, and density are not readily available in the cited literature.

Property	Value	Source
Molecular Weight	129.20 g/mol	PubChem[1]
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
XLogP3-AA	0.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	129.115364102 g/mol	PubChem[1]
Monoisotopic Mass	129.115364102 g/mol	PubChem[1]
Topological Polar Surface Area	23.5 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	85.8	PubChem[1]

Experimental Protocols

Synthesis of 1-Methylazepan-4-ol via Reduction of 1-Methylazepan-4-one

A common and effective method for the synthesis of **1-Methylazepan-4-ol** is the reduction of the corresponding ketone, 1-methylazepan-4-one. Sodium borohydride (NaBH_4) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones.^[2]^[3]

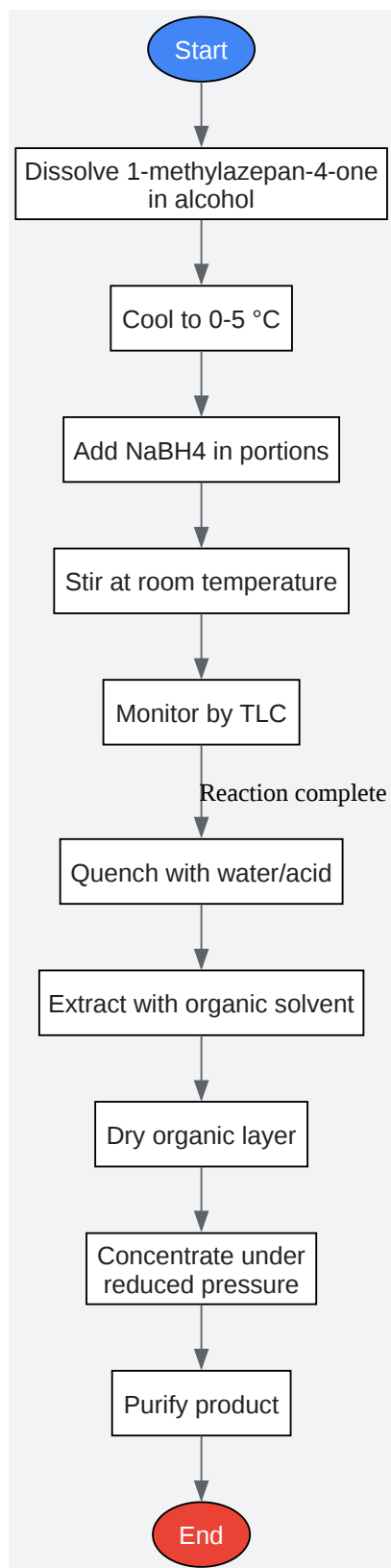
Reaction Scheme:

General Experimental Protocol:

- Materials:
 - 1-methylazepan-4-one
 - Sodium borohydride (NaBH_4)
 - Methanol or Ethanol (solvent)
 - Deionized water
 - Hydrochloric acid (for workup)
 - Ethyl acetate or other suitable organic solvent for extraction
 - Anhydrous magnesium sulfate or sodium sulfate (drying agent)
- Procedure:
 - Dissolve 1-methylazepan-4-one in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add sodium borohydride to the stirred solution in portions, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid.
- Adjust the pH of the solution as needed and extract the product into an organic solvent like ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **1-Methylazepan-4-ol**.
- The crude product can be further purified by distillation or column chromatography.

Workflow Diagram:



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Caption: General workflow for the synthesis of **1-Methylazepan-4-ol**.

Spectroscopic Data

Detailed experimental spectroscopic data for **1-Methylazepan-4-ol** is not widely available in the public domain. However, based on the known structure, the expected spectral characteristics can be predicted.

4.1. ^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1-Methylazepan-4-ol** would be expected to show signals corresponding to the methyl group, the methine proton at the carbon bearing the hydroxyl group, and the methylene protons of the azepane ring. The chemical shifts would be influenced by the neighboring nitrogen and oxygen atoms.

4.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display distinct signals for the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range typical for alcohols (approximately 60-80 ppm), while the carbons adjacent to the nitrogen would be shifted downfield. The methyl carbon would appear at a higher field.

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **1-Methylazepan-4-ol** is expected to exhibit a broad absorption band in the region of 3200-3600 cm^{-1} characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm^{-1} . A C-N stretching absorption is expected in the fingerprint region.

Applications in Research and Development

1-Methylazepan-4-ol and its derivatives are of interest in medicinal chemistry and drug discovery. The azepane scaffold is a common motif in various biologically active compounds. This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety Information

Detailed toxicology data for **1-Methylazepan-4-ol** is not readily available. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

For further information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

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References

- 1. 1-Methylazepan-4-ol | C₇H₁₅NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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